1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H9BrF3NO It is characterized by the presence of a pyrrolidinone ring substituted with a bromo and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-trifluoromethylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrrolidinone ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyrrolidinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo group can participate in halogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidine: Similar structure but lacks the carbonyl group.
1-(4-Bromo-3-trifluoromethylphenyl)pyrazolidin-3-one: Contains a pyrazolidinone ring instead of a pyrrolidinone ring.
Uniqueness: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring with bromo and trifluoromethyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXPVAQLRIJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682062 |
Source
|
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-99-3 |
Source
|
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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